molecular formula C10H8FN3 B7899415 5-(2-Fluorophenyl)-2-pyrazinamine

5-(2-Fluorophenyl)-2-pyrazinamine

Cat. No. B7899415
M. Wt: 189.19 g/mol
InChI Key: ANDWOZPPZRLBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Anticancer Properties : Pyrazole derivatives, including those similar to 5-(2-Fluorophenyl)-2-pyrazinamine, have been synthesized and evaluated for biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Some compounds have shown promising anti-inflammatory properties by inhibiting Cyclooxygenase-2 (COX-2) and stabilizing HRBC membranes, making them potential candidates for future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • Pharmaceutical Potential and Reactivity : Pyrazole derivatives have been synthesized and characterized using various computational techniques to explore their reactive properties. These studies suggest potential pharmaceutical applications, particularly as inhibitors against human microsomal prostaglandin E synthase 1 and for the development of new anti-tuberculosis drugs (Thomas et al., 2018).

  • Monoamine Oxidase Inhibition for Antidepressant and Anxiolytic Applications : Synthesized derivatives of pyrazole, including those with a fluorophenyl group, have been evaluated for their monoamine oxidase (MAO) inhibitory activity. Some derivatives have shown selective inhibitory effects on MAO-A and MAO-B enzymes, suggesting potential use as antidepressants and anxiolytics (Koç et al., 2014).

  • Antimicrobial and Antifungal Activities : Research has been conducted on pyrazole derivatives for their antibacterial and antifungal properties. These studies have found compounds with potent inhibitory actions against various bacterial and fungal strains, indicating potential applications in treating infections (Ragavan, Vijayakumar, & Kumari, 2010).

  • Potential in Treating Schizophrenia : A novel pyridazinone-based compound related to this compound, identified as TAK-063, has been found to be a highly potent, selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). This compound is being evaluated in clinical trials for the treatment of schizophrenia, showcasing its potential application in psychiatric disorders (Kunitomo et al., 2014).

properties

IUPAC Name

5-(2-fluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWOZPPZRLBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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